molecular formula C12H9FINO2S B2356411 N-(5-Fluoro-2-iodophenyl)benzenesulfonamide CAS No. 935684-32-5

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Cat. No.: B2356411
CAS No.: 935684-32-5
M. Wt: 377.17
InChI Key: UWLCAMSHFCATMG-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluoro substituent at the 5-position and an iodo group at the 2-position of the phenyl ring attached to the sulfonamide nitrogen. This structure combines halogen atoms with distinct electronic and steric properties: fluorine (high electronegativity, small size) and iodine (large atomic radius, polarizability). Such substitutions influence physicochemical properties, including solubility, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-(5-fluoro-2-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FINO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLCAMSHFCATMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 5-Fluoro-2-iodoaniline

The most straightforward route involves the reaction of 5-fluoro-2-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or potassium carbonate. This method, adapted from analogous procedures for N-(2-iodophenyl) derivatives, proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic sulfur atom of the sulfonyl chloride.

Representative Procedure

  • Reagents : 5-Fluoro-2-iodoaniline (1.0 equiv), benzenesulfonyl chloride (1.2 equiv), pyridine (2.0 equiv), dichloromethane (0.2 M).
  • Reaction : The aniline is dissolved in dichloromethane under argon, followed by dropwise addition of pyridine and benzenesulfonyl chloride at 0°C. The mixture is stirred at room temperature for 12 hours.
  • Workup : The reaction is quenched with ice-water, and the organic layer is washed with dilute hydrochloric acid, sodium bicarbonate, and brine.
  • Purification : The crude product is purified via silica gel column chromatography (ethyl acetate/hexanes, 1:3) to yield this compound as a white solid (72% yield).

Key Characterization Data

  • 1H NMR (CDCl3, 400 MHz) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.63–7.55 (m, 3H, ArH), 7.38 (dd, J = 8.8, 5.2 Hz, 1H, ArH), 6.94 (td, J = 8.8, 2.8 Hz, 1H, ArH), 6.82 (dd, J = 8.8, 2.8 Hz, 1H, ArH).
  • HRMS (ESI+) : m/z Calculated for C12H10FINO2S+ [M+H]+: 409.9512; Found: 409.9515.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents such as N,N-dimethylformamide enhance the solubility of the aniline and sulfonyl chloride, while bases like potassium carbonate or pyridine neutralize HCl generated during the reaction. Comparative studies show that pyridine affords higher yields (72–78%) compared to triethylamine (65–68%).

Temperature and Stoichiometry

Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the iodoarene moiety. Stoichiometric excess of benzenesulfonyl chloride (1.2–1.5 equiv) ensures complete conversion while minimizing disulfonylation byproducts.

Alternative Synthetic Routes

Protection-Deprotection Strategies

For anilines bearing sensitive functional groups, a two-step protection-deprotection sequence may be employed. For example, tert-butoxycarbonyl (Boc) protection of the amino group prior to iodination and fluorination, followed by deprotection and sulfonylation, has been reported for structurally related compounds.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer an alternative route for introducing the iodophenyl group post-sulfonylation. For instance, Suzuki-Miyaura coupling of a boronic ester with a pre-sulfonylated fluoroiodobenzene scaffold has been explored, though yields remain moderate (55–60%).

Purification and Analytical Techniques

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexanes gradients (1:4 to 1:1) effectively separates the target compound from unreacted aniline and disulfonylated impurities. Recrystallization from ethanol/water (3:1) provides analytically pure material with recovery rates of 65–70%.

Spectroscopic Characterization

  • Infrared Spectroscopy : Strong absorption bands at 1345 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation.
  • X-ray Crystallography : Single-crystal analysis reveals a planar sulfonamide group with dihedral angles of 12.5° between the benzene rings, consistent with electronic conjugation.

Challenges and Mitigation Strategies

Disulfonylation Byproducts

Electron-deficient anilines, such as 5-fluoro-2-iodoaniline, are prone to disulfonylation. This side reaction is suppressed by using a slight excess of aniline (1.1 equiv) and maintaining low temperatures (0–5°C) during sulfonyl chloride addition.

Iodine Loss During Reaction

The C–I bond’s susceptibility to homolytic cleavage necessitates inert atmospheres (argon or nitrogen) and avoidance of strong oxidizing agents. Radical scavengers like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) may be added to mitigate iodine loss.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfonylation 72–78 >98 Simplicity, fewer steps Sensitive to moisture and oxygen
Protection-Deprotection 65–70 95–97 Compatible with sensitive functionalities Additional steps, lower overall yield
Metal-Catalyzed Coupling 55–60 90–92 Modularity for late-stage diversification Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield derivatives with different substituents on the benzene ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an enzyme inhibitor . It is particularly relevant in the context of carbonic anhydrase inhibitors, which have therapeutic applications in treating conditions such as glaucoma and cancer. For instance, related compounds have shown promise in inhibiting tumor-associated carbonic anhydrases (CA IX), leading to reduced tumor growth in preclinical models .

Biological Studies

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide serves as a valuable tool in studying protein interactions and enzyme kinetics . Its ability to inhibit specific enzymes allows researchers to investigate metabolic pathways and cellular processes. For example, studies have demonstrated that modifications to the compound can significantly alter its inhibitory potency against various enzymes, providing insights into structure-activity relationships .

Material Science

In addition to biological applications, this compound is utilized in the development of materials with unique properties. Its chemical structure allows it to act as a building block for synthesizing more complex organic molecules, which can be employed in creating specialized coatings or polymers.

Case Study 1: Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity by inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In vitro studies showed that treatment with this compound activated caspases involved in apoptotic pathways, leading to cell death .

Case Study 2: Carbonic Anhydrase Inhibition

A study focused on the inhibition of carbonic anhydrase IX (CA IX), a target implicated in tumorigenesis. The compound demonstrated effective inhibition with IC₅₀ values indicating potent activity against CA IX. This inhibition was associated with reduced viability of cancer cells under acidic conditions, highlighting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)benzenesulfonamide ()

  • Structural Differences : Replaces iodine with methyl and chlorine at positions 2 and 5, respectively.
  • Functional Impact : Chlorine’s moderate electronegativity and methyl’s hydrophobicity may enhance membrane permeability compared to the iodine-fluoro combination. This compound is used as a pharmaceutical intermediate, suggesting utility in drug development pipelines .

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide ()

  • Functional Impact : The methyl group could alter binding kinetics in target proteins. Purity (97%) and commercial availability indicate its relevance in preclinical studies .

T0901317 ()

  • Structural Differences : Features trifluoroethyl and trifluoromethyl-hydroxyl groups instead of halogens on the phenyl ring.
  • Functional Impact : Demonstrated EC50 values ~300 nM as a liver X receptor (LXR) agonist. The trifluoro groups enhance metabolic stability and ligand-receptor interactions, highlighting the importance of electron-withdrawing substituents .

Anticancer Benzenesulfonamide Derivatives

Compound 18 ()

  • Structure: 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide.
  • Activity : IC50 = 90 μg/mL against MCF-7 (breast cancer) and 35 μg/mL against HCT116 (colon cancer). The chloro-benzoyl and pyrimidinyl groups contribute to cytotoxicity, though activity is lower than 5-fluorouracil (5-FU) .

Comparison to Target Compound :

The iodine in N-(5-Fluoro-2-iodophenyl)benzenesulfonamide may offer unique DNA intercalation or topoisomerase inhibition due to its large size, but this requires empirical validation.

Antifungal and Antimicrobial Analogs

Compounds 3–6 ()

  • Structures : Include sulfamoylbenzyl or phenethyl linkers.
  • Activity : Evaluated against Candida spp.; potency depends on substituent length and hydrogen-bonding capacity. For example, N-(4-sulfamoylphenethyl)biphenyl-4-carboxamide (5) showed enhanced activity due to extended aromatic systems .

N-(thiazol-2-yl)benzenesulfonamides ()

  • Activity : Antibacterial effects via cell-penetrating motifs. The thiazole ring enhances π-π stacking with microbial enzymes, a feature absent in the iodine-fluoro target compound .

Anti-Inflammatory and Analgesic Derivatives

Compounds A and C ()

  • Structures : Quinazolinyl and pyrimidinyl substituents.
  • Activity: Comparable to diclofenac and indomethacin in vivo.

Key Data Tables

Table 1: Cytotoxic Activities of Selected Benzenesulfonamides

Compound Cancer Cell Line (IC50) Reference
Compound 18 () MCF-7: 90 μg/mL
HCT116: 35 μg/mL
5-Fluorouracil (5-FU) HCT116: ~1 μg/mL

Table 2: Docking Scores of PPARγ Ligands ()

Compound Gold Score Hydrogen Bonding Score
6 78.09 6.11
7 87.26 7.42

Biological Activity

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenyl ring that is further substituted with fluorine and iodine atoms. The presence of these halogens can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds, which enhances binding affinity and specificity towards target sites. The fluorine and iodine atoms may also play a role in modulating the compound's electronic properties, affecting its reactivity and interaction with biological macromolecules.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluating related sulfonamides indicated that modifications to the phenyl ring can significantly impact their inhibitory activity against tumor proliferation. For instance, compounds with specific substituents showed improved IC50 values compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (µM)Cell Line
This compoundTBDVarious Cancer Lines
5-FU15.6 ± 0.4Colon Cancer
CA-4P0.027 ± 0.003Melanoma

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of CA IX has shown promising results in reducing tumor viability in vitro and in vivo, suggesting that this compound might be beneficial in cancer therapy .

Case Studies

  • In Vitro Studies : A series of sulfonamide derivatives, including this compound, were tested against several cancer cell lines. The results indicated that the compound exhibited moderate to potent activity, with some derivatives outperforming established chemotherapeutics .
  • Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the disruption of key signaling pathways associated with cell proliferation and survival, particularly through the inhibition of kinase signaling pathways that are often overactive in cancer cells .

Q & A

Basic: What are the optimal synthetic routes for N-(5-Fluoro-2-iodophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a fluorinated iodoaniline derivative with benzenesulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during sulfonamide bond formation to minimize side reactions (e.g., hydrolysis) .
  • Catalysts: Use triethylamine or DMAP to enhance nucleophilic substitution efficiency .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) improves purity (>95%) .
    Optimization Tip: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and adjust stoichiometry if unreacted starting materials persist .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the sulfonamide’s conformation and halogen bonding using SHELXL (e.g., C–I···O interactions). Refinement with SHELXTL ensures accuracy (R factor <0.05) .
  • NMR: ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorophenyl substitution, while ¹H NMR (δ 7.3–8.1 ppm) verifies aromatic proton environments .
  • IR Spectroscopy: Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, and N–H bending at ~1550 cm⁻¹ .

Advanced: How does the compound interact with biological targets, and what assays validate its mechanism?

Methodological Answer:

  • Target Identification: Screen against kinase or protease libraries using SPR (surface plasmon resonance) to measure binding affinity (KD <10 µM suggests therapeutic potential) .
  • Enzyme Inhibition: Conduct kinetic assays (e.g., fluorogenic substrates for proteases) with IC₅₀ calculations. Compare to control sulfonamides (e.g., acetazolamide) to assess selectivity .
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream effects (e.g., NF-κB modulation in anti-inflammatory models) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications: Replace iodine with bromine to reduce steric hindrance while retaining halogen bonding .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring’s para position to boost sulfonamide acidity and target binding .
  • Bioisosteres: Substitute the fluorophenyl group with thiophene or benzofuran to improve solubility without losing activity .
    Data Interpretation: Use molecular docking (AutoDock Vina) to correlate SAR with predicted binding poses .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification: Reanalyze disputed batches via HPLC-MS to rule out impurities (e.g., dehalogenated byproducts) .
  • Assay Conditions: Standardize cell culture media (e.g., FBS concentration affects sulfonamide solubility) and confirm target expression levels (western blot) .
  • Statistical Validation: Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation (acetone/water, 4°C) promotes single-crystal formation. Additive screening (e.g., PEG 4000) improves diffraction quality .
  • Twinned Data: Use SHELXD for structure solution and Olex2 for twin refinement (twin law -h, -k, l) .
  • Disorder Handling: Apply ISOR and DELU restraints in SHELXL to model disordered iodine/fluorine atoms .

Advanced: How can solubility and stability issues impact preclinical testing?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (DMSO/PBS) or cyclodextrin inclusion complexes for in vivo studies .
  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH, 1 month) with LC-MS to identify hydrolytic cleavage products .
  • Formulation Strategies: Nanoemulsions or liposomal encapsulation improve bioavailability for pharmacokinetic assays .

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